molecular formula C18H16ClN3O2S B11210785 N-(3-Chlorophenyl)-2-[4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

N-(3-Chlorophenyl)-2-[4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

Cat. No.: B11210785
M. Wt: 373.9 g/mol
InChI Key: RQLAQBLWASKZLR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-[4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide, also known by its chemical formula C₁₈H₁₃ClN₂O₂S, is a synthetic organic compound. Let’s break down its structure:

  • The core of the molecule consists of a benzothieno[2,3-D]pyrimidine scaffold.
  • The 3-chlorophenyl group is attached to one nitrogen atom, while the acetamide group is linked to another nitrogen atom.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3-chloroaniline with 4-oxo-5,6,7,8-tetrahydrobenzothiophene-2-carboxylic acid. The reaction proceeds via an amide bond formation, resulting in the desired product.

Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., dimethylformamide or dimethyl sulfoxide). Acidic or basic catalysts may be employed to facilitate the condensation process.

Industrial Production: While not widely produced on an industrial scale, N-(3-Chlorophenyl)-2-[4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide can be synthesized in research laboratories or small-scale settings.

Chemical Reactions Analysis

Reactivity: This compound exhibits interesting reactivity due to its fused heterocyclic structure. Key reactions include:

    Oxidation: The thienopyrimidine moiety can undergo oxidation, leading to various oxidation states.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The chlorophenyl group is susceptible to substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.

Major Products: The specific products depend on reaction conditions and substituents. For instance, reduction yields the corresponding alcohol, while substitution leads to various derivatives.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.

    Materials Science: Its unique structure may find applications in organic electronics or sensors.

Biology and Medicine:

    Anticancer Properties: Some derivatives exhibit promising anticancer activity.

    Neuroscience: Investigated for potential neuroprotective effects.

Industry:

    Agrochemicals: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Building block for drug synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While N-(3-Chlorophenyl)-2-[4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is unique due to its fused heterocyclic structure, similar compounds include:

  • Benzothieno[2,3-D]pyrimidines with different substituents.
  • Other acetamide derivatives with related pharmacophores.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H16ClN3O2S/c19-11-4-3-5-12(8-11)21-15(23)9-22-10-20-17-16(18(22)24)13-6-1-2-7-14(13)25-17/h3-5,8,10H,1-2,6-7,9H2,(H,21,23)

InChI Key

RQLAQBLWASKZLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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